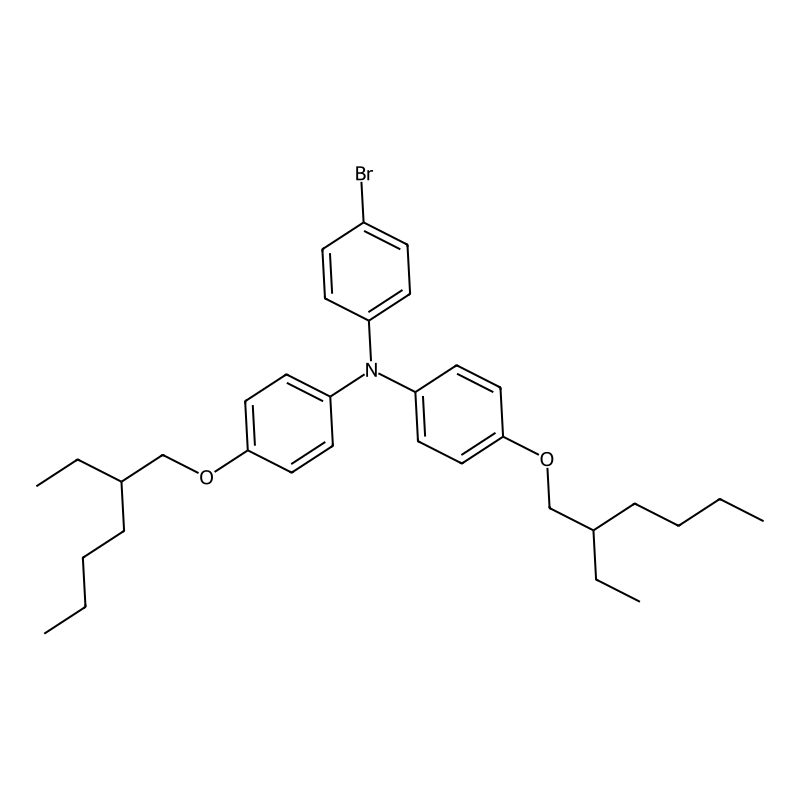

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is an organic compound with the molecular formula and a molecular weight of 580.64 g/mol. This compound features a bromine atom and two 2-ethylhexyloxy groups attached to phenyl rings, making it a notable member of the aniline derivative family. Its unique structure imparts specific solubility and electronic properties, which are crucial for various applications, particularly in organic electronics and materials science .

- There is no information available on a specific mechanism of action for this compound.

- As with any unknown compound, it is advisable to handle it with caution assuming potential hazards. This includes wearing appropriate personal protective equipment (PPE) and following safe laboratory practices.

- The presence of a bromine atom suggests some potential for irritation or other health effects, but more information is needed for a proper assessment.

One source indicates it is a research product (source: ). This suggests potential applications in various scientific fields, but further research is needed to identify specific documented uses.

Here are some general areas where such a molecule might be explored in scientific research:

- Organic electronics: Compounds with similar structures have been used in organic electronics, such as hole transport materials in organic light-emitting diodes (OLEDs) source: . The presence of the aromatic groups and the amine functionality in 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline suggest it might hold potential for investigation in this field, but further study is required.

- Material science: Aromatic amines with bulky alkoxy substituents can be explored for their self-assembly properties and potential applications in functional materials science source. The combination of the aromatic core, amine group, and long alkyl chains in 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline could warrant investigation in this area.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

- Reduction: Reduction reactions can occur with reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of various derivatives .

While specific biological activities of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline are not extensively documented, it is known to play a role in the synthesis of donor-acceptor conjugated polymers. These polymers are significant in the development of organic solar cells, where they facilitate charge transport and improve energy conversion efficiency. The compound's interactions at the molecular level may also suggest potential applications in drug delivery systems or photonic devices, although further research is needed to elucidate its full biological profile.

The synthesis of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline typically involves several steps:

- Bromination: Aniline derivatives undergo bromination using bromine or N-bromosuccinimide (NBS), often in the presence of a catalyst like iron or aluminum chloride.

- Etherification: The phenolic hydroxyl groups are etherified with 2-ethylhexyl bromide using a base such as potassium carbonate or sodium hydride.

- Coupling Reaction: The brominated aniline is coupled with the etherified phenol derivatives under basic conditions to yield the final product.

In industrial settings, these synthetic routes are scaled up for higher yields and purity, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline has several applications:

- Organic Electronics: It is used in the fabrication of donor-acceptor conjugated polymers for organic solar cells.

- Materials Science: The compound serves as a precursor in developing materials with specific electronic properties, useful in sensors and light-emitting devices.

- Research: Its unique structure makes it valuable in scientific studies related to polymer chemistry and material properties .

Interaction studies involving 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline focus primarily on its role in polymer synthesis. The compound's ability to participate in direct (hetero)arylation polymerization allows it to interact effectively with various molecular targets, facilitating the formation of complex structures essential for advanced materials. Further investigations into its interactions could reveal additional applications in biochemistry and nanotechnology.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Contains methoxy groups instead of alkoxy groups | |

| 4-Bromo-N,N-bis(4-iodophenyl)aniline | Iodine substituent enhances reactivity | |

| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Tert-butyl groups provide steric hindrance |

The uniqueness of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline lies in its specific solubility and electronic properties derived from the presence of 2-ethylhexyloxy groups. This characteristic differentiates it from other similar compounds, which may exhibit different reactivity profiles and applications due to their substituents .